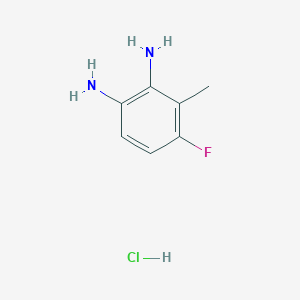

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

Vue d'ensemble

Description

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, also known as 4-fluoro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C7H10ClFN2 . It has a molecular weight of 176.619 Da . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

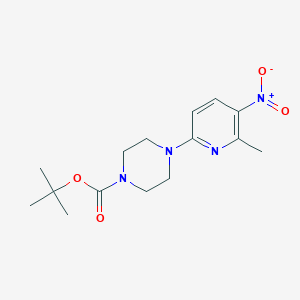

The InChI code for 4-Fluoro-3-methylbenzene-1,2-diamine is 1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Organic Synthesis Intermediate

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure, which includes both amine and fluorine substituents, allows it to participate in various chemical reactions. It can be used to introduce the fluoromethyl group into target molecules, which is particularly valuable in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity .

Pharmaceutical Research

This compound is utilized in the development of new pharmaceuticals. The presence of the fluorine atom can significantly alter the metabolic stability and biological activity of potential drug candidates. Researchers use this compound to synthesize molecules that may lead to the discovery of new therapeutic agents .

Material Science

In material science, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride can be used to modify the surface properties of materials. Fluorination can increase the resistance of materials to solvents and corrosives, making this compound valuable in creating coatings and protective layers .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of instruments like HPLC and LC-MS. Its well-defined structure and properties make it suitable for use as a reference material in the quantification and identification of unknown substances .

Agrochemical Research

The compound’s derivatives may be explored for their potential use in agrochemicals. The introduction of fluorine atoms into agrochemical compounds can improve their efficacy and environmental stability, making them more effective as pesticides or herbicides .

Dye and Pigment Industry

In the dye and pigment industry, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride can be a precursor to the synthesis of complex dyes. The amine groups can undergo diazotization reactions, which are fundamental steps in the production of azo dyes, known for their vivid colors and stability .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

4-fluoro-3-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNHVNODYROFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738593 | |

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride | |

CAS RN |

1161426-63-6 | |

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)

![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)

![4-Amino-3-iodo-1-(2-c-methyl-beta-d-ribofuranosyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1510939.png)

![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)

![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)